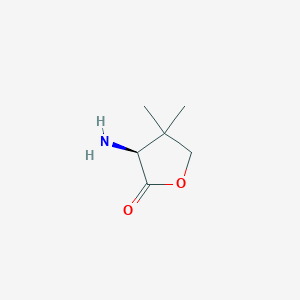

(3S)-3-Amino-4,4-dimethyloxolan-2-one

Description

(3S)-3-Amino-4,4-dimethyloxolan-2-one (CAS 86096-11-9) is a chiral heterocyclic compound with the molecular formula C₆H₁₁NO₂. It features a five-membered oxolane (tetrahydrofuran) ring substituted with an amino group at the 3-position and two methyl groups at the 4,4-positions . Its hydrochloride derivative (CAS 42417-41-4, C₆H₁₂ClNO₂) is a salt form commonly used in research due to enhanced stability and solubility . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its reactive amino group and stereochemical properties.

Properties

CAS No. |

157717-59-4 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(3S)-3-amino-4,4-dimethyloxolan-2-one |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1 |

InChI Key |

FTLXLFPMDCOABE-SCSAIBSYSA-N |

SMILES |

CC1(COC(=O)C1N)C |

Isomeric SMILES |

CC1(COC(=O)[C@H]1N)C |

Canonical SMILES |

CC1(COC(=O)C1N)C |

Synonyms |

2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Variations: Hydroxy vs. Amino Derivatives

L-(+)-Pantolactone (CAS 5405-40-3, (3S)-3-hydroxy-4,4-dimethyloxolan-2-one) shares the oxolane core and 4,4-dimethyl substitution but replaces the amino group with a hydroxyl group. This structural difference significantly alters reactivity:

- L-(+)-Pantolactone is widely employed in chiral synthesis, such as in the production of pantothenic acid (vitamin B5) derivatives, due to its hydroxyl group enabling esterification or glycosylation .

- In contrast, the amino group in (3S)-3-Amino-4,4-dimethyloxolan-2-one facilitates nucleophilic reactions (e.g., peptide coupling) and coordination chemistry, making it suitable for drug precursor synthesis .

Table 1: Functional Group Comparison

| Compound | Functional Group | Key Applications |

|---|---|---|

| This compound | Amino (-NH₂) | Drug intermediates, coordination chemistry |

| L-(+)-Pantolactone | Hydroxy (-OH) | Chiral synthesis, vitamin B5 derivatives |

Substituent Position and Steric Effects

3-Amino-5,5-dimethyloxolan-2-one hydrochloride (CAS 157717-59-4) differs in the placement of dimethyl groups (5,5 vs. 4,4). This positional isomerism impacts steric hindrance and ring strain:

Table 2: Substituent Position Comparison

| Compound | Substituent Positions | Molecular Formula |

|---|---|---|

| This compound | 4,4-dimethyl | C₆H₁₁NO₂ |

| 3-Amino-5,5-dimethyloxolan-2-one HCl | 5,5-dimethyl | C₆H₁₂ClNO₂ |

Complex Substituents: Aryl-Modified Analogs

(3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one (CAS 78473-70-8) incorporates bulky methoxyphenyl groups. This modification:

Pharmacological Potential: Comparison with Bioactive Analogs

(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acids (), though structurally distinct, share an amino group and demonstrate selective inhibition of human ornithine aminotransferase. This suggests that this compound could similarly target enzyme-active sites, particularly in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.